Pim-1 vs. Pim-2 Isoform Selectivity: SMI-4a vs. Pan-Pim Inhibitor AZD1208
SMI-4a exhibits a pronounced selectivity window for Pim-1 over Pim-2 (approximately 4- to 6-fold), whereas the pan-Pim inhibitor AZD1208 shows inverted isoform preference and broader coverage. In direct kinase assays, SMI-4a inhibits Pim-1 with an IC50 of 21 nM and Pim-2 with an IC50 of 100 nM . In contrast, AZD1208 inhibits Pim-1 with an IC50 of 0.4 nM and Pim-2 with an IC50 of 5.0 nM, representing a ~12.5-fold preference for Pim-1 over Pim-2 and sub-nanomolar potency against Pim-3 . SMI-4a demonstrates negligible activity against Pim-3 and a panel of ≥50 other kinases .
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Pim-1: 21 nM; Pim-2: 100 nM; Pim-3: no significant inhibition |
| Comparator Or Baseline | AZD1208: Pim-1: 0.4 nM; Pim-2: 5.0 nM; Pim-3: 1.9 nM |
| Quantified Difference | SMI-4a exhibits ~4.8× selectivity for Pim-1 over Pim-2, vs. AZD1208's ~12.5×; SMI-4a spares Pim-3, whereas AZD1208 potently inhibits it |
| Conditions | In vitro kinase inhibition assay; recombinant Pim kinases |
Why This Matters
This differential isoform profile enables researchers to interrogate Pim-1-dependent biology without confounding Pim-3 inhibition, which may be critical in models where Pim-3 plays a compensatory role.
